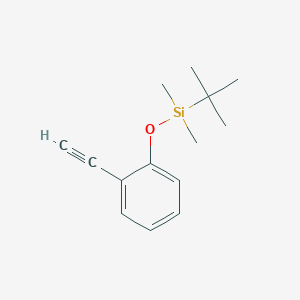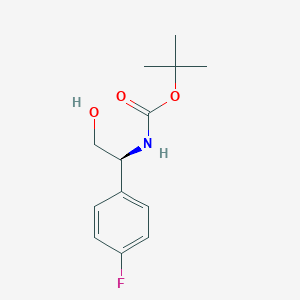
tert-Butyl (S)-(1-(4-fluorophenyl)-2-hydroxyethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(1S)-1-(4-fluorophenyl)-2-hydroxyethyl]carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a fluorophenyl group, and a hydroxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-1-(4-fluorophenyl)-2-hydroxyethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the fluorophenyl and hydroxyethyl groups. One common method involves the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate reacts with aryl halides in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-[(1S)-1-(4-fluorophenyl)-2-hydroxyethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-[(1S)-1-(4-fluorophenyl)-2-hydroxyethyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the effects of fluorinated compounds on biological systems.
Medicine: In medicinal chemistry, tert-butyl N-[(1S)-1-(4-fluorophenyl)-2-hydroxyethyl]carbamate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers or coatings.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(1S)-1-(4-fluorophenyl)-2-hydroxyethyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the hydroxyethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways involved .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler compound with similar protective group properties.
tert-Butyl-N-methylcarbamate: Another derivative with a methyl group instead of the hydroxyethyl group.
Phenyl carbamate: A related compound with a phenyl group instead of the fluorophenyl group.
Uniqueness: tert-Butyl N-[(1S)-1-(4-fluorophenyl)-2-hydroxyethyl]carbamate is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This makes it particularly useful in applications where fluorinated compounds are desired for their stability and reactivity.
Propriétés
Formule moléculaire |
C13H18FNO3 |
|---|---|
Poids moléculaire |
255.28 g/mol |
Nom IUPAC |
tert-butyl N-[(1S)-1-(4-fluorophenyl)-2-hydroxyethyl]carbamate |
InChI |
InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-11(8-16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m1/s1 |
Clé InChI |
XQJURJIJCWFLRP-LLVKDONJSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CO)C1=CC=C(C=C1)F |
SMILES canonique |
CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate](/img/structure/B13454738.png)
![[3-(4-CYanooxan-4-yl)phenyl]boronic acid](/img/structure/B13454741.png)
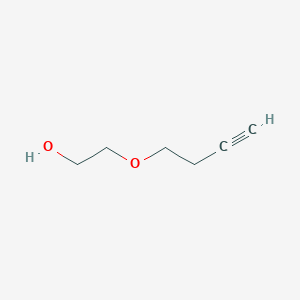
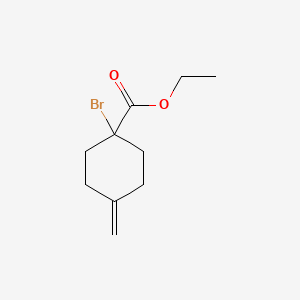
![methyl[(2S)-2-phenylpropyl]amine hydrochloride](/img/structure/B13454764.png)
![Sulfinylidene[tris(propan-2-yl)silyl]amine](/img/structure/B13454768.png)
![{7-Bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride](/img/structure/B13454770.png)
![(4-Fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B13454775.png)
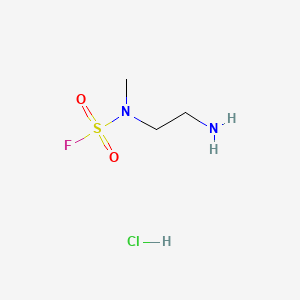
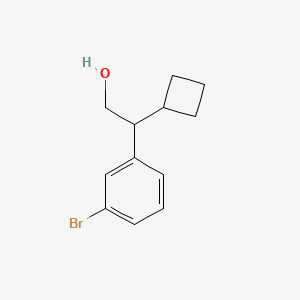
![5-Bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13454792.png)
![3-((Benzyloxy)carbonyl)-5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13454796.png)
![(1E)-N-[(4-Methoxyphenyl)methyl]ethanimine](/img/structure/B13454803.png)
